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Compound Name: P17 Peptide
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For Researchers, Scientists, and Drug Development Professionals

The designation "P17 peptide" encompasses a diverse group of molecules, each with a
distinct and significant role in the complex landscape of cancer biology. This technical guide
provides an in-depth exploration of these peptides, detailing their mechanisms of action,
associated signaling pathways, quantitative effects on cancer progression, and the
experimental protocols utilized for their study. This document serves as a comprehensive
resource for researchers and drug development professionals seeking to understand and
target these critical players in oncology.

HIV-1 Matrix Protein p17 and its Variants (vpl17s): A
Virokine's Role in Oncogenesis

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 17-kDa structural
protein that plays a crucial role in the viral life cycle. However, extracellular p17, acting as a
virokine (a viral protein that mimics host cytokines or chemokines), exhibits potent biological
activities that contribute to the pathogenesis of HIV-1-associated malignancies, particularly B-
cell ymphomas. Furthermore, naturally occurring p17 variants (vpl17s) have been identified and
are associated with enhanced oncogenic potential.

Mechanism of Action and Signaling Pathways

Extracellular p17 and its variants exert their effects by interacting with cell surface receptors,
primarily chemokine receptors CXCR1 and CXCRZ2, and the protease-activated receptor 1
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(PAR-1).[1][2][3][4] This binding triggers downstream signaling cascades that promote
angiogenesis, lymphangiogenesis, and B-cell proliferation.

e Angiogenesis and Lymphangiogenesis via CXCR1/CXCR2: HIV-1 p17 binds to CXCR1 and
CXCR2 on endothelial cells, mimicking the action of their natural ligand, interleukin-8 (IL-8).
[1][2][3][5] This interaction activates the PI3K/Akt and MAPK/ERK signaling pathways,
leading to endothelial cell migration, proliferation, and the formation of new blood and
lymphatic vessels, which are essential for tumor growth and metastasis.[5]
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Figure 1: HIV-1 pl17-induced angiogenesis signaling pathway.
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» B-cell Lymphomagenesis via PAR-1: Certain variants of p17 (vp17s), often found in HIV-
positive patients with non-Hodgkin's lymphoma, exhibit a potent B-cell growth-promoting
activity.[3][6][7] This is mediated through the interaction with PAR-1 on B-cells.[4][8]
Activation of PAR-1 by vp17s leads to the transactivation of the Epidermal Growth Factor
Receptor (EGFR), which in turn stimulates the PI3K/Akt signaling pathway, promoting B-cell
proliferation and survival.[3][6]
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Figure 2: HIV-1 vpl7s-induced B-cell ymphomagenesis signaling.
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: _

Cell Concentration/
Parameter . Result Reference
Line/Model Dose
Significant
In vivo Matrigel plugs in increase in
. : . 1 pg/plug [5]
Angiogenesis nude mice vascular
structures
) Significant
In vivo
] Matrigel plugs in increase in
Lymphangiogene ] 1 u g/plug ) [5]
] nude mice lymphatic vessel
sis
formation
Potent induction
B-cell BJAB (B-cell
] ) ] 1 pg/mL of cell growth by [6][7]
Proliferation lymphoma line)
vpl7s
Increased
o BJAB (B-cell )
Akt Activation ) 1 pg/mL phosphorylation [6]
lymphoma line)
of Akt by vpl7s

Experimental Protocols

1.3.1 In Vivo Matrigel Plug Angiogenesis Assay|[5]

o Objective: To assess the in vivo angiogenic and lymphangiogenic activity of HIV-1 p17.

o Materials:
o Growth factor-reduced Matrigel
o Recombinant HIV-1 pl17 protein
o Nude mice (e.g., BALB/c nude)
» Procedure:

1. Thaw Matrigel on ice overnight.
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2. Mix 500 pL of Matrigel with 1 pg of recombinant p17 protein or vehicle control (PBS).

3. Inject the Matrigel mixture subcutaneously into the flanks of nude mice.

4. After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
5. Fix the plugs in 10% neutral buffered formalin and embed in paraffin.

6. Section the plugs and perform immunohistochemistry for endothelial cell markers (e.g.,
CD3L1 for blood vessels, LYVE-1 for lymphatic vessels).

7. Quantify the density of blood and lymphatic vessels within the plugs using microscopy and
image analysis software.

1.3.2 B-cell Proliferation Assay[6]
e Objective: To measure the effect of HIV-1 p17 variants on B-cell proliferation.
e Materials:
o B-cell lymphoma cell line (e.g., BJAB, Raji)
o Complete culture medium (e.g., RPMI-1640 with 10% FBS)
o Recombinant p17 variants (vpl7s) and reference p17 (refpl7)
o Cell proliferation reagent (e.g., WST-1, MTT)
» Procedure:
1. Seed B-cells in a 96-well plate at a density of 1 x 10"4 cells/well.
2. Treat the cells with various concentrations of vp17s or refpl7 (e.g., 0.1-10 pg/mL).
3. Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.

5. Measure the absorbance at the appropriate wavelength using a microplate reader.
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6. Calculate the percentage of cell proliferation relative to the untreated control.

ERal7p: An Estrogen Receptor-Derived Peptide
with Pro-Apoptotic Activity

ERal7p is a 17-amino-acid peptide derived from the hinge region (D-domain) and ligand-
binding domain (E-domain) of the human estrogen receptor alpha (ERa).[9][10] Contrary to the
proliferative effects often associated with estrogen signaling, ERal7p exhibits potent pro-
apoptotic activity in breast cancer cells, irrespective of their ERa status.[9][10]

Mechanism of Action and Signaling Pathways

ERal17p exerts its anti-cancer effects by acting as an inverse agonist of the G protein-coupled
estrogen receptor (GPER).[11][12][13][14] This interaction triggers a signaling cascade that
leads to the downregulation of pro-survival pathways and the induction of apoptosis.

o GPER-Mediated Apoptosis: ERal7p binds to GPER on the cell membrane, leading to the
proteasome-dependent downregulation of GPER itself.[11][12][14] This subsequently inhibits
the downstream activation of the epidermal growth factor receptor (EGFR) and the
extracellular signal-regulated kinase (ERK1/2) pathway.[11][12][13] The inhibition of these
pro-survival signals, coupled with the activation of pro-apoptotic machinery, results in
programmed cell death. This process involves alterations in the balance of Bcl-2 family
proteins, favoring a pro-apoptotic state.[9]
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Figure 3: ERal17p-induced pro-apoptotic signaling pathway.
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: _

Cell Concentration/

Parameter . Result Reference
Line/Model Dose
MDA-MB-231 1.5 mg/kg (i.p.

Tumor Growth )
xenografts in

~50% reduction
3x/week for 4 [15]

Inhibition ] in tumor volume
nude mice weeks)
MCF-7, T47D,
: 60-80%
Bcl-xL/Bax Ratio MDA-MB-231, 10 uM for 24h 9]
decrease
SK-BR-3
Significant
Apoptosis increase in
_ MDA-MB-231 10 pM for 48h N [9]
Induction TUNEL-positive
cells
Cell Viability
MCF-7 ~20 pM [16]
(IC50)
Cell Viability
HS578T ~15 uM [16]
(IC50)

Experimental Protocols
2.3.1 In Vivo Tumor Xenograft Study[15]

e Objective: To evaluate the anti-tumor efficacy of ERal17p in vivo.

o Materials:

o ERa-negative breast cancer cell line (e.g., MDA-MB-231)

o Immunocompromised mice (e.g., nude mice)

o ER017p peptide

o Vehicle control (e.g., saline)

e Procedure:
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1. Inject breast cancer cells subcutaneously into the mammary fat pad of female nude mice.

2. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).

3. Randomize mice into treatment and control groups.

4. Administer ERal17p (e.g., 1.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection three
times a week for a specified duration (e.g., 4 weeks).

5. Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, immunohistochemistry for proliferation and apoptosis markers).

2.3.2 TUNEL Assay for Apoptosis Detection[9][17]

o Objective: To quantify apoptosis in breast cancer cells treated with ERal17p.

o Materials:

o Breast cancer cell lines

o ER017p peptide

o TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit

o Fluorescence microscope

e Procedure:

1. Grow cells on coverslips or in chamber slides.

2. Treat cells with ERal7p (e.g., 10 uM) or vehicle for a specified time (e.g., 48 hours).

3. Fix the cells with 4% paraformaldehyde.

4. Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
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5. Perform the TUNEL staining according to the manufacturer's protocol, which involves
incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and
fluorescently labeled dUTP.

6. Counterstain the nuclei with DAPI.

7. Visualize the cells under a fluorescence microscope and quantify the percentage of
TUNEL-positive (apoptotic) cells.

Peptide 17: An Inhibitor of the YAP/ITEAD Pathway in
Lung Cancer

Peptide 17 is a synthetic peptide designed to inhibit the interaction between Yes-associated
protein (YAP) and the TEA domain (TEAD) family of transcription factors.[18][19][20] The
YAP/TEAD complex is a critical downstream effector of the Hippo signaling pathway, and its
dysregulation is a key driver in the development and progression of several cancers, including
lung cancer.[21][22][23]

Mechanism of Action and Signaling Pathways

YAP is a transcriptional co-activator that, when translocated to the nucleus, binds to TEAD
transcription factors to promote the expression of genes involved in cell proliferation, survival,
and epithelial-mesenchymal transition (EMT).[21][24] Peptide 17 acts as a competitive inhibitor,
binding to the YAP-binding domain of TEAD and thereby preventing the formation of the
functional YAP/TEAD transcriptional complex.[18][20] This leads to the suppression of YAP-
driven gene expression and subsequent inhibition of cancer cell growth and induction of

apoptosis.[18]
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Figure 4: Mechanism of action of Peptide 17 in the YAP/TEAD pathway.
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: _

Cell Concentration/
Parameter . Result Reference
Line/Model Dose
Inhibition of YAP-
IC50 (YAP-TEAD ) TEAD protein-
) In vitro assay 25nM ) [20][25]
Interaction) protein
interaction
Significant time-
and
o LLC and PC-9 ]
Cell Viability ] 10-200 pg/mL concentration- [18]
(lung carcinoma)
dependent
decrease
Significant
_ LLC and PC-9 Increasing increase in the
Apoptosis ] ) ) [18]
(lung carcinoma)  concentrations proportion of
apoptotic cells
Kd (Binding ) o
o ) High-affinity
Affinity to In vitro assay 15 nM o [20]
binding
TEAD1)

Experimental Protocols
3.3.1 Co-Immunoprecipitation (Co-IP) of YAP and TEAD4[18]

o Objective: To demonstrate the disruption of the YAP-TEADA4 interaction by Peptide 17.

o Materials:

o Lung cancer cells (e.g., LLC, PC-9)

o Peptide 17

o Lysis buffer (e.g., RIPA buffer with protease inhibitors)

o Antibodies against YAP and TEADA4
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o Protein A/G magnetic beads

e Procedure:
1. Treat lung cancer cells with Peptide 17 or a control peptide.
2. Lyse the cells and collect the protein extracts.
3. Pre-clear the lysates with protein A/G beads.

4. Incubate the lysates with an anti-YAP antibody overnight at 4°C to form antibody-antigen

complexes.
5. Add protein A/G beads to pull down the complexes.
6. Wash the beads to remove non-specific binding.
7. Elute the immunoprecipitated proteins from the beads.

8. Analyze the eluates by Western blotting using an anti-TEAD4 antibody to detect the
amount of TEAD4 that was co-immunoprecipitated with YAP. A decrease in the TEAD4
signal in the Peptide 17-treated sample indicates disruption of the interaction.

3.3.2 Cell Viability (CCK-8) Assay[18]
o Objective: To assess the effect of Peptide 17 on the viability of lung cancer cells.
» Materials:

o Lung cancer cells

o Peptide 17

o 96-well plates

o Cell Counting Kit-8 (CCK-8)

e Procedure:
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1. Seed cells in a 96-well plate.

2. After cell attachment, treat with a range of concentrations of Peptide 17.
3. Incubate for different time points (e.g., 24, 48, 72 hours).

4. Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours.

5. Measure the absorbance at 450 nm using a microplate reader.

6. Calculate the cell viability as a percentage of the control group.

Neuronal Protein p17: A Regulator of Cell Cycle and
Survival

A distinct protein, also designated p17 (also known as FAM72A), is a neuronal protein that is
typically expressed at very low levels in other tissues under physiological conditions.[26][27]
However, its expression is implicated in tumorigenesis, where it appears to influence cell cycle
progression and survival.[26][27]

Mechanism of Action and Signaling Pathways

This p17 protein is associated with mitochondria and has been shown to interact with a number
of other proteins, including TMEM115, YPEL3, ERP44, CDK5RAP, and NNAT.[26] Its
tumorigenic effects are linked to its ability to drive cells into the GO/G1 phase of the cell cycle
and enhance the survival of proliferating cells.[26] There is also evidence to suggest that
interfering with the activities of this p17 protein could influence the tumor suppressor p53
signaling pathways.[26]
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Figure 5: Proposed role of neuronal protein p17 in cancer.
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Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the dose-
dependent effects of neuronal protein p17 on cancer cell lines or in animal models. Further
research is required to elucidate these parameters.

Experimental Protocols
4.3.1 Yeast Two-Hybrid (Y2H) Screening

o Objective: To identify protein interaction partners of neuronal p17.

e Principle: This technique is used to discover protein-protein interactions by testing for
physical interactions between two proteins. The p17 protein would be used as the "bait" to
screen a cDNA library (the "prey").

e General Procedure:
1. Clone the p17 coding sequence into a Y2H bait vector.
2. Transform a suitable yeast strain with the bait plasmid.

3. Screen a cDNA library (from a relevant tissue or cell line) cloned into a Y2H prey vector by
mating or co-transformation.

4. Select for diploid yeast that express interacting bait and prey proteins on selective media.

5. Isolate the prey plasmids from positive clones and sequence the cDNA inserts to identify
the interacting proteins.

4.3.2 Cell Cycle Analysis by Flow Cytometry
o Objective: To determine the effect of p17 expression on cell cycle distribution.
e Materials:

o Cancer cell line of interest

o Expression vector for p17 or siRNA targeting p17
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o Propidium iodide (PI) staining solution
o Flow cytometer

e Procedure:

1. Transfect cells with the p17 expression vector or control vector, or with p17 siRNA or
control siRNA.

2. Harvest the cells at different time points after transfection.
3. Fix the cells in cold 70% ethanol.

4. Treat the cells with RNase A and stain with PI.

5. Analyze the DNA content of the cells by flow cytometry.

6. Determine the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle. An
accumulation of cells in the GO/G1 phase would be indicative of the effect of p17.

Conclusion

The term "P17 peptide" represents a collection of distinct molecular entities with diverse and
significant implications for cancer progression. From the pro-angiogenic and lymphomagenic
activities of the HIV-1 matrix protein p17 to the pro-apoptotic effects of the estrogen receptor-
derived ERa17p and the targeted inhibition of the YAP/TEAD pathway by Peptide 17, these
peptides offer a rich field for cancer research and therapeutic development. The neuronal
protein p17 also presents an emerging area of investigation with its role in cell cycle control
and survival. This guide provides a foundational understanding of these P17 peptides, their
mechanisms, and the experimental approaches to study them, serving as a valuable resource
for the scientific community dedicated to advancing cancer treatment. Further research into the
less characterized P17 peptides is warranted to fully elucidate their potential as therapeutic
targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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